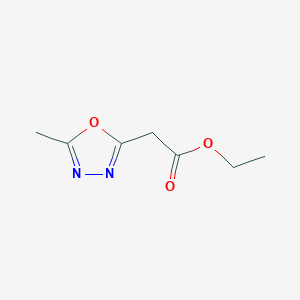

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUCWBAGCQOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-96-1 | |

| Record name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate generally involves:

- Formation of the 1,3,4-oxadiazole ring system via cyclization of appropriate hydrazide or acyl hydrazine precursors.

- Introduction of the methyl substituent at the 5-position of the oxadiazole ring.

- Attachment of the ethyl acetate moiety at the 2-position of the oxadiazole ring, often through alkylation or esterification reactions.

Preparation of the 5-Methyl-1,3,4-oxadiazole Core

The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides. A typical approach includes:

- Starting from hydrazides such as 4-sulfamoyl benzoic acid hydrazide or related derivatives.

- Acylation with acetyl chloride in pyridine to form diacyl derivatives.

- Cyclization using phosphorus oxychloride (POCl3) at elevated temperatures (around 80°C) for 4–5 hours to form the oxadiazole ring with the methyl substituent at the 5-position.

- Work-up includes vacuum distillation of excess reagents, quenching in ice, neutralization with ammonia, filtration, and washing to isolate the oxadiazole intermediate in moderate to good yields (~66%).

Introduction of the Ethyl Acetate Side Chain

The ethyl acetate substituent can be introduced via alkylation of the oxadiazole ring or through esterification of a suitable precursor:

- One method involves the reaction of 5-methyl-2-mercapto-1,3,4-oxadiazole with ethyl bromoacetate in the presence of a base such as saturated aqueous sodium bicarbonate or hydrogencarbonate, in ethanol solvent. This reaction proceeds under stirring and mild reflux conditions to yield this compound derivatives.

- Alternatively, the chloromethyl derivative of the oxadiazole (e.g., 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide) can be reacted with potassium acetate in acetonitrile at 60°C for several hours to substitute the chlorine with an acetate group, followed by purification via flash chromatography. This method yields the acetate derivative in moderate yield (~40%).

Reaction Conditions and Work-up Procedures

- Cyclization reactions with phosphorus oxychloride are typically conducted under reflux or controlled heating with vacuum distillation of excess reagents.

- Alkylation reactions with ethyl bromoacetate or substitution with acetate salts are performed in polar solvents such as ethanol or acetonitrile, often under stirring at temperatures ranging from room temperature to 60°C.

- Extraction, washing, and drying steps involve standard organic solvents such as ethyl acetate or dichloromethane, drying agents like sodium sulfate, and aqueous acid/base washes to purify the product.

- Final purification is commonly achieved by crystallization from ethanol or flash chromatography.

Representative Data Table: Synthesis Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation of hydrazide | Acetyl chloride, pyridine | Pyridine | Room temp to 80°C | 4–5 hours | - | Formation of diacyl derivative |

| Cyclization to oxadiazole | Phosphorus oxychloride (POCl3) | - | 80°C | 4–5 hours | 66 | Vacuum distillation of excess POCl3 |

| Alkylation with ethyl bromoacetate | Ethyl bromoacetate, NaHCO3 (saturated) | Ethanol | Reflux (~78°C) | ~19 hours | - | Stirring under reflux |

| Substitution with potassium acetate | Potassium acetate (anhydrous) | Acetonitrile | 60°C | 4 hours | 40 | Followed by flash chromatography |

| Purification | Crystallization or chromatography | Ethanol, DCM | Room temperature | - | - | Final product isolation |

Additional Notes and Research Findings

- The reagents and starting materials for these syntheses are commercially available and well-documented in the chemical literature.

- The reaction mixtures are often monitored by chromatographic techniques (HPLC, TLC) and characterized by NMR spectroscopy and mass spectrometry to confirm structure and purity.

- The synthetic routes are adaptable to scale-up and modification for related oxadiazole derivatives.

- Some methods include reductive alkylation steps using sodium triacetoxyborohydride in ethyl acetate solvent to introduce substituents on related oxadiazole scaffolds, indicating the versatility of the chemistry for derivative synthesis.

- The yields reported vary depending on the step and purification method but are generally moderate to good, supporting the feasibility of these preparation methods for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is primarily studied for its potential role in treating neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy (PSP). Research indicates that compounds with the 5-methyl-1,3,4-oxadiazol-2-yl moiety may interact with tau proteins involved in neurodegeneration. These interactions could modulate pathways related to tau phosphorylation and aggregation, which are critical in the pathology of tauopathies .

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity by influencing tau-mediated pathways. This activity is particularly relevant given the limited efficacy of current treatments for these conditions, which often provide only symptomatic relief .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes the following steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Esterification with ethyl acetate to yield the final product.

The specific reaction conditions and reagents can vary based on the desired purity and yield of the compound. A detailed synthetic pathway can be found in various studies focusing on oxadiazole derivatives .

Case Studies and Research Findings

Several studies have investigated the efficacy of oxadiazole derivatives in preclinical models:

Study on Neurodegenerative Effects

A notable study explored the effects of various oxadiazole derivatives on tau protein aggregation in vitro. The findings indicated that certain derivatives could significantly reduce tau aggregation compared to control groups. This suggests a potential mechanism through which this compound may exert its therapeutic effects .

Anticancer Activity

While primarily focused on neurodegeneration, some research has also evaluated similar compounds for anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells), indicating a broader spectrum of biological activity that may be explored further .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate with similar compounds:

Key Observations :

- Substituent Effects : Phenyl or aromatic substituents (e.g., naphthofuran in ) enhance π-π stacking in biological targets, while methyl groups improve metabolic stability .

- Functional Group Impact : Thio (S) linkages (e.g., ) increase nucleophilicity, whereas ester groups (e.g., acetate in the target compound) influence hydrolysis rates and bioavailability.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in treating various diseases, particularly neurodegenerative disorders.

1. Overview of this compound

This compound features a five-membered oxadiazole ring that contributes to its unique chemical properties. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms in the heterocyclic structure. This compound is primarily utilized in research settings focused on drug development and medicinal chemistry.

2. Biological Activities

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl moiety exhibit significant biological activities. Notably:

- Neuroprotective Effects : this compound has shown potential in modulating tau-mediated pathways involved in neurodegeneration. This suggests possible applications in treating conditions like Alzheimer's disease and progressive supranuclear palsy .

- Anticancer Properties : Similar oxadiazole derivatives have been reported to exhibit anticancer activities. For example, studies on related compounds indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The precise mechanism of action for this compound remains largely undefined due to limited research. However, several potential mechanisms can be inferred from studies on similar compounds:

- Enzyme Interaction : Oxadiazoles are known to interact with various enzymes and cofactors, potentially inhibiting or activating specific biochemical pathways.

- Cell Signaling Modulation : These compounds may influence cell signaling pathways and gene expression, contributing to their therapeutic effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities of Related Oxadiazole Compounds

Case Study: Neurodegenerative Disease Models

In a study investigating the effects of oxadiazole derivatives on neurodegenerative disease models:

- Methodology : The compounds were administered to Wistar rats with induced neurodegeneration.

- Findings : Significant reductions in tau phosphorylation were observed alongside improvements in cognitive function as measured by behavioral tests.

5. Conclusion

This compound shows promise as a therapeutic agent due to its potential neuroprotective and anticancer properties. While further research is necessary to elucidate its mechanisms of action and optimize its efficacy, preliminary findings suggest that it could play a role in treating neurodegenerative diseases and possibly other conditions related to cellular dysfunction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclization or substitution reactions. A common method involves reacting hydrazine derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Optimization includes adjusting stoichiometry, reaction time (3–6 hours), and temperature (reflux at ~80°C). Monitoring via TLC and purification by silica gel chromatography (ethyl acetate/hexane mobile phase) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- 1H/13C NMR : Confirm the oxadiazole ring (δ ~8.5–9.0 ppm for aromatic protons) and ester group (δ ~4.2 ppm for -OCH₂CH₃) .

- FT-IR : Validate the C=O stretch (~1740 cm⁻¹ for ester) and C=N/C-O stretches (~1600–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (e.g., C₇H₁₀N₂O₃, MW 170.17) .

Q. How can researchers verify the molecular structure using X-ray crystallography?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., in ethanol/water).

- Refining data using SHELXL/SHELXS for bond lengths (e.g., C-N ~1.32 Å) and angles .

- Cross-referencing with CIF files from databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Discrepancies may arise from solvent effects or tautomerism in the oxadiazole ring .

- Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .

Q. What strategies are effective in enhancing the bioactivity of this compound against drug-resistant pathogens?

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the oxadiazole ring (e.g., introducing electron-withdrawing groups like -NO₂ to boost antimicrobial activity) .

- Synergistic Assays : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .

Q. How can computational methods improve the design of derivatives with targeted biological effects?

- Molecular Docking : Use AutoDock Vina to screen derivatives against enzymes (e.g., E. coli DNA gyrase, PDB ID 1KZN) .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., logP <3 for oral bioavailability) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Side Reactions : Control exothermic reactions during cyclization by gradual reagent addition and cooling.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.